molecular formula C15H24BNO4 B7972286 [3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid

[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid

Cat. No.: B7972286
M. Wt: 293.17 g/mol
InChI Key: DXELXJRTJONJDV-UHFFFAOYSA-N
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Description

[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid is an organic compound with the molecular formula C15H24BNO4. This compound is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromoaniline and tert-butyl 2-methyl-2-(3-bromophenyl)propanoate.

    Borylation Reaction: The key step involves the borylation of the aryl bromide using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is typically carried out in the presence of a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles to form various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Amines: Formed via nucleophilic substitution reactions.

Scientific Research Applications

[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Medicinal Chemistry: Investigated for its potential use in the development of boron-containing drugs, which can exhibit unique pharmacological properties.

    Material Science:

    Biological Research: Studied for its interactions with biological molecules and potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Mechanism of Action

The mechanism of action of [3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with serine residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the tert-butoxycarbonyl and amino substituents.

    4-(tert-Butoxycarbonylamino)phenylboronic Acid: Similar structure but with the amino group directly attached to the phenyl ring.

    3-(Aminomethyl)phenylboronic Acid: Lacks the tert-butoxycarbonyl protecting group and has a different substitution pattern.

Uniqueness

[3-(1-{[(tert-Butoxy)carbonyl]amino}-2-methylpropan-2-yl)phenyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. The presence of the tert-butoxycarbonyl protecting group enhances its stability and allows for selective deprotection under mild conditions. This compound’s unique structure makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

[3-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO4/c1-14(2,3)21-13(18)17-10-15(4,5)11-7-6-8-12(9-11)16(19)20/h6-9,19-20H,10H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXELXJRTJONJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(C)CNC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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